3,4-dichloro-1-[(2-fluorophenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione
Description
Properties
IUPAC Name |
3,4-dichloro-1-[(2-fluorophenyl)methyl]pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2FNO2/c12-8-9(13)11(17)15(10(8)16)5-6-3-1-2-4-7(6)14/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRCGSNONKGXMRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C(=C(C2=O)Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with indole and thiazole moieties have been found to bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes. For instance, some indole derivatives have shown inhibitory activity against influenza A.
Biological Activity
3,4-Dichloro-1-[(2-fluorophenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione is a compound of significant interest in medicinal chemistry due to its unique structural features and promising biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 3,4-dichloro-1-[(2-fluorophenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione is C11H8Cl2FNO2. The compound features a pyrrole ring substituted with two chlorine atoms at the 3 and 4 positions and a fluorophenyl group at the 1 position. This specific arrangement contributes to its chemical reactivity and biological properties .
Synthesis Methods
Several synthesis methods have been reported for this compound. The general approach involves the reaction of appropriate starting materials under controlled conditions to yield the desired pyrrole derivatives. For example, the synthesis of derivatives from 3,4-dichloro-1H-pyrrole-2,5-dione has been explored extensively, highlighting the versatility of this scaffold in generating compounds with varied biological activities .
Enzyme Inhibition
Research indicates that 3,4-dichloro-1-[(2-fluorophenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione may act as an enzyme inhibitor. It has shown potential in binding to specific receptors or enzymes involved in metabolic pathways. For instance, studies suggest that it can effectively interact with ATP-binding domains of growth factor receptors like EGFR and VEGFR2, which are crucial in cancer progression .
Antitumor Activity
In vitro studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. Notably, some derivatives have been shown to inhibit the growth of colon cancer cell lines (e.g., HCT-116) with a GI50 value in the nanomolar range (approximately ) . These findings suggest that modifications to the side groups can enhance biological activity.
Study on Derivatives
A study investigated several derivatives synthesized from 3,4-dichloro-1H-pyrrole-2,5-dione. These derivatives were tested for their ability to form stable complexes with EGFR and VEGFR2. The results indicated that these compounds could disrupt lipid bilayer structures and potentially serve as effective inhibitors for antitumor treatment .
Toxicity Assessment
Toxicity studies have revealed that while low to medium concentrations of certain derivatives do not induce significant apoptosis or necrosis in PBMCs (Peripheral Blood Mononuclear Cells), higher concentrations exhibited slight toxicity . This highlights the need for careful dosage considerations in therapeutic applications.
Comparative Analysis
The following table summarizes key compounds related to 3,4-dichloro-1-[(2-fluorophenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione based on their structural features and biological activities:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3,4-Dichloro-1H-pyrrole-2,5-dione | Contains two chlorine atoms | Known for its strong electrophilic nature |
| 1-(4-Fluorophenyl)-1H-pyrrole-2,5-dione | Fluorophenyl substitution | Exhibits different biological activity profiles |
| 3-Chloro-N-(2-fluorophenyl)propenamide | Contains amide functional group | Potentially different therapeutic uses |
| 3-Methyl-N-(4-fluorophenyl)propenamide | Methyl substitution | Variations in solubility and reactivity |
Scientific Research Applications
3,4-dichloro-1-[(2-fluorophenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione is a chemical compound featuring a pyrrole ring with two chlorine atoms at the 3 and 4 positions and a fluorophenyl group at the 1 position. It has the molecular formula C11H8Cl2FNO2 . This compound is a versatile material employed in scientific research, with a unique combination of functional groups contributing to its chemical reactivity and biological properties.
Applications
3,4-Dichloro-1-[(2-fluorophenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione is suitable for various applications due to its unique properties. Interaction studies have revealed its potential as an enzyme inhibitor and its ability to interact with various biological targets. Research indicates that it may bind effectively to specific receptors or enzymes involved in metabolic pathways, potentially leading to significant therapeutic effects in treating diseases such as cancer or infections.
Scientific Research
This compound is used in scientific research. Its pyrrole ring, with chlorine and fluorophenyl groups, contributes to its chemical reactivity and biological properties. It can be used to synthesize derivatives that may enhance its biological activity.
Biological Activities
3,4-Dichloro-1-[(2-fluorophenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione has demonstrated promising biological activities. Its interactions with biological targets suggest it could be an effective enzyme inhibitor. These interactions could lead to therapeutic effects in treating diseases such as cancer or infections.
Derivatives
Several synthesis methods have been reported for 3,4-Dichloro-1-[(2-fluorophenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione. The reactions are crucial for synthesizing various derivatives that may enhance its biological activity.
Structural Similarities
Several compounds share structural similarities with 3,4-Dichloro-1-[(2-fluorophenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3,4-Dichloro-1H-pyrrole-2,5-dione | Contains two chlorine atoms | Known for its strong electrophilic nature |
| 1-(4-Fluorophenyl)-1H-pyrrole-2,5-dione | Fluorophenyl substitution | Exhibits different biological activity profiles |
| 3-Chloro-N-(2-fluorophenyl)propenamide | Contains amide functional group | Potentially different therapeutic uses |
| 3-Methyl-N-(4-fluorophenyl)propenamide | Methyl substitution | Variations in solubility and reactivity |
Comparison with Similar Compounds
3,4-Dichloro-1-(4-Fluorophenyl)-1H-pyrrole-2,5-dione (Fluoroimide)
- Structural Differences: The primary distinction lies in the substitution pattern of the fluorophenyl group. Fluoroimide has a 4-fluorophenyl group directly attached to the pyrrole ring, whereas the target compound features a 2-fluorophenylmethyl substituent.
Physical Properties :
- Applications : Fluoroimide is explicitly listed as a herbicide , while the target compound’s use remains uncharacterized in the evidence.
Flupoxam (C19H14ClF5N4O2)
- Structural Differences : Flupoxam incorporates a pentafluoropropoxy-methyl-chlorophenyl group and a triazole-carboxamide moiety, diverging significantly from the pyrrolidine-dione core of the target compound.
4H-1,2,4-Triazole-3-thiol, 4-(2-Fluorophenyl)-5-(1-Methylethyl)
- Structural Differences : This compound, isolated from Artemisia scopaeformis, shares a 2-fluorophenyl group but lacks the dichlorinated pyrrole ring. Instead, it features a triazole-thiol scaffold.
- Applications : Exhibits antimicrobial, antioxidant, and anti-inflammatory properties , suggesting that fluorophenyl derivatives broadly interact with biological targets.
Key Research Findings and Implications
Chlorine atoms at the 3,4-positions likely increase electrophilicity, favoring reactions with nucleophilic residues in enzymes or receptors .
Stability Considerations :
- Fluorophenyl-containing compounds (e.g., TOZs in ) may degrade in acidic environments like simulated gastric fluid. While the target compound’s stability is undocumented, structural analogs suggest susceptibility to hydrolytic cleavage under harsh conditions .
Biological Activity :
- Fluoroimide’s herbicidal activity correlates with its ability to inhibit photosynthesis or disrupt cell wall synthesis. The target compound’s dichloro-pyrrole core might share similar modes of action, though empirical validation is needed .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 3,4-dichloro-1-[(2-fluorophenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione, and how can reaction parameters be optimized?
- Methodological Answer : The compound is typically synthesized via cyclization reactions of substituted maleic anhydrides with fluorinated benzylamines. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance reaction homogeneity.
- Temperature : Reactions often proceed at 80–100°C to balance yield and side-product formation.
- Catalysts : Lewis acids like AlCl₃ improve cyclization efficiency .
- Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate 4:1) achieves >95% purity. Monitor intermediates via TLC and confirm final structure using ¹H/¹³C NMR .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- Methodological Answer :
- X-ray crystallography : Resolves crystal packing and confirms dihedral angles between the pyrrolidine-dione core and fluorophenyl substituents .
- ¹H/¹³C NMR : Key signals include δ 5.6–5.8 ppm (pyrrolidine CH₂), δ 7.2–7.5 ppm (fluorophenyl aromatic protons), and carbonyl carbons at ~170 ppm .
- IR spectroscopy : Strong absorptions at ~1700 cm⁻¹ (C=O stretching) and ~740 cm⁻¹ (C-Cl) validate functional groups .
Q. What are the primary environmental degradation pathways under aerobic conditions?
- Methodological Answer : Hydrolysis dominates in aqueous environments, with half-lives (t₁/₂) ranging from 7–30 days depending on pH. For experimental validation:
- pH-dependent studies : Perform LC-MS/MS analysis at pH 5–9 to track degradation products (e.g., dechlorinated intermediates).
- Microbial assays : Use soil microcosms to assess biodegradation rates; correlate with microbial diversity via 16S rRNA sequencing .
Advanced Research Questions
Q. How can contradictions in reported bioactivity data (e.g., enzyme inhibition IC₅₀ values) be systematically resolved?
- Methodological Answer : Discrepancies often arise from assay conditions. Standardize protocols by:
- Enzyme source : Use recombinant enzymes with confirmed activity (e.g., via fluorometric assays).
- Buffer systems : Control ionic strength (e.g., 50 mM Tris-HCl, pH 7.4) and cofactor concentrations (e.g., Mg²⁺ for kinases).
- Data normalization : Include positive controls (e.g., staurosporine for kinases) and validate via dose-response curves (3–4 replicates) .
Q. What experimental designs are recommended for elucidating structure-activity relationships (SAR) of halogen substitutions in this scaffold?
- Methodological Answer :
- Systematic substitution : Synthesize analogs with Cl/F at positions 3,4 and compare with Br/I variants.
- Computational modeling : Perform DFT calculations (e.g., Gaussian 16) to quantify electronic effects (HOMO-LUMO gaps) and steric parameters.
- Biological assays : Test analogs against target enzymes (e.g., proteases) using fluorescence polarization to measure binding affinities .
Q. How should researchers model the compound’s environmental fate in aquatic ecosystems?
- Methodological Answer : Integrate physicochemical data into fugacity models (e.g., EQC Level III):
- Input parameters : LogP (2.8–3.2), water solubility (12–15 mg/L at 25°C), and soil adsorption coefficient (Koc = 450–600).
- Field validation : Deploy passive samplers (e.g., POCIS) in watersheds to measure bioaccumulation in benthic organisms. Compare with lab-derived BCF (bioconcentration factor) values .
Q. What advanced techniques can clarify its inhibition mechanism in cytochrome P450 systems?
- Methodological Answer :
- Docking simulations : Use AutoDock Vina to predict binding modes in CYP3A4/CYP2D6 active sites.
- Kinetic isotope effects (KIE) : Synthesize deuterated analogs to probe rate-limiting steps in metabolism.
- Time-resolved spectroscopy : Monitor heme iron coordination changes via stopped-flow UV-Vis at 450 nm .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
